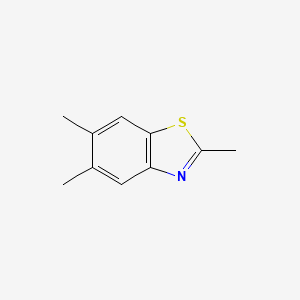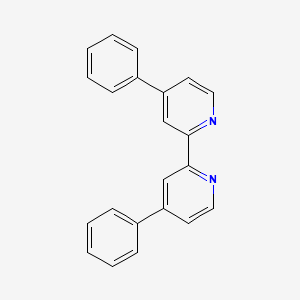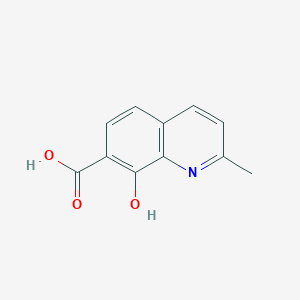
8-Hydroxy-2-methylquinoline-7-carboxylic acid
Übersicht
Beschreibung
8-Hydroxy-2-methylquinoline-7-carboxylic acid is a heterocyclic organic compound . It is also known by several synonyms such as 8-Hydroxy-2-methyl-7-quinolinecarboxylic acid, 2-methyl-8-hydroxyquinoline-7-carboxylic acid, and 8-hydroxyquinaldine-7-carboxylic acid .
Synthesis Analysis
The synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid involves complex chemical reactions. For instance, it has been used in the preparation of a heteropoly acid-based organic hybrid heterogeneous catalyst, HMQ-STW, by combining it with Keggin-structured H4SiW12O40 (STW) .Molecular Structure Analysis
The molecular weight of 8-Hydroxy-2-methylquinoline-7-carboxylic acid is 203.194060 g/mol . Its molecular formula is C11H9NO3 . The compound has a bicyclic structure that consists of a pyridine ring fused to a phenol, with a hydroxyl group attached to position 8 .Chemical Reactions Analysis
8-Hydroxy-2-methylquinoline-7-carboxylic acid can undergo various chemical reactions. For example, it reacts with 2-aminophenol to form a benzoxazole derivative .Physical And Chemical Properties Analysis
The compound has a boiling point of 376.4ºC at 760 mmHg and a flash point of 181.5ºC . Its density is 1.41g/cm³ . It has 4 H-Bond acceptors and 2 H-Bond donors .Wissenschaftliche Forschungsanwendungen
Phosphorescent Emissions
8-Hydroxy-2-methylquinoline-7-carboxylic acid has been used in synthesizing pseudotetrahedral complexes exhibiting extraordinary photophysical properties. These complexes show promising applications due to their phosphorescent emissions, which are significant in fields like optical materials and sensors. The study conducted by Małecki et al. (2015) reveals that these complexes exhibit a remarkable emission quantum yield and an excited lifetime, highlighting their potential in photophysical applications (Małecki et al., 2015).
Reactivity in Complex Synthesis
Research by Machura et al. (2008) explores the reactivity of this compound in forming oxorhenium(V) complexes. These complexes have been characterized by various spectroscopic methods and offer insights into their potential use in chemical synthesis and catalysis. The structural and electronic properties of these complexes are noteworthy for their applications in the synthesis of complex chemical compounds (Machura et al., 2008).
Electrochemistry and Spectroelectrochemistry
The electrochemistry and spectroelectrochemistry of bioactive hydroxyquinolines, including 8-hydroxy-2-methylquinoline-7-carboxylic acid, have been studied for their oxidation mechanisms in aprotic environments. This research by Sokolová et al. (2015) is pivotal in understanding the electron transfer efficiency and the role of this compound in biosystems, which is critical for developing new electrochemical sensors and devices (Sokolová et al., 2015).
Photolabile Protecting Group
The compound's derivatives have been investigated for their role as photolabile protecting groups. Fedoryak et al. (2002) describe the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on a brominated derivative of hydroxyquinoline. This research highlights its application in biochemistry and pharmaceuticals for controlling the release of active compounds (Fedoryak et al., 2002).
Synthesis and Characterization of Copper Complexes
The compound has been used in the synthesis and characterization of copper(II) complexes, as studied by Machura et al. (2009). These complexes have been analyzed through various spectroscopic techniques, contributing to the field of coordination chemistry and potentially aiding in the development of new materials and catalysts (Machura et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-hydroxy-2-methylquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6/h2-5,13H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOHIXCIFBPUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332857 | |
| Record name | 8-hydroxy-2-methylquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-2-methylquinoline-7-carboxylic acid | |
CAS RN |
23051-08-3 | |
| Record name | 8-hydroxy-2-methylquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


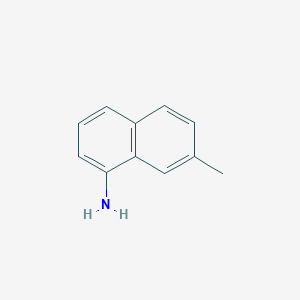
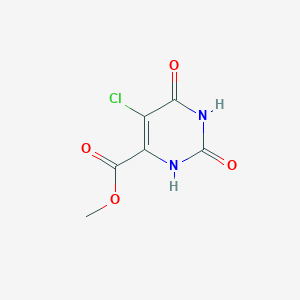
![3-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1584376.png)
![N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide](/img/structure/B1584377.png)
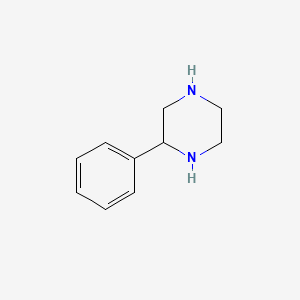
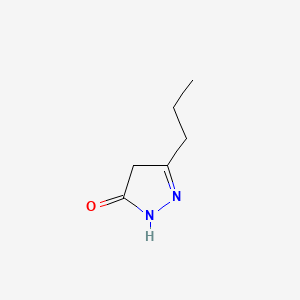
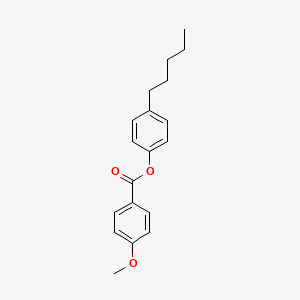
![4-Chlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1584385.png)
![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide](/img/structure/B1584390.png)
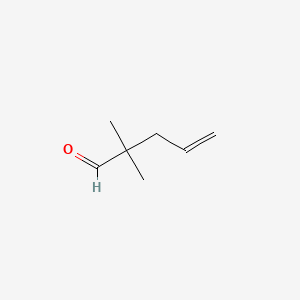
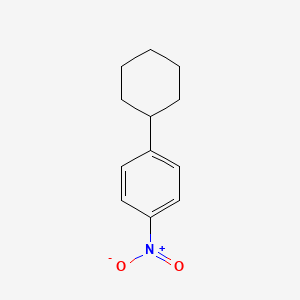
![Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1584394.png)
